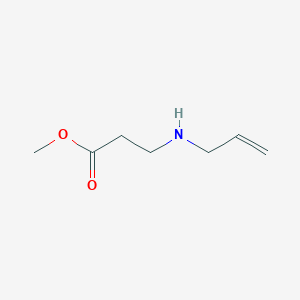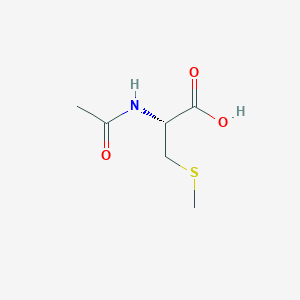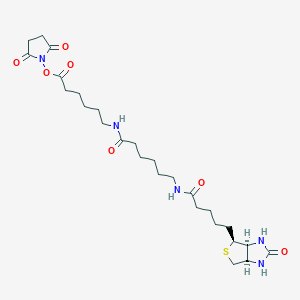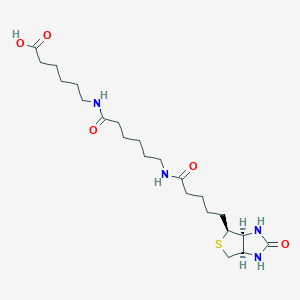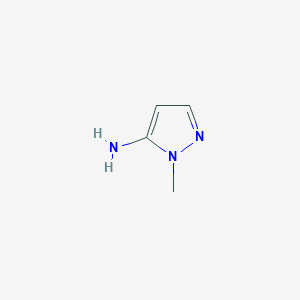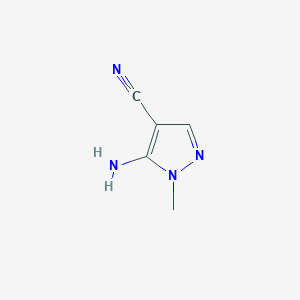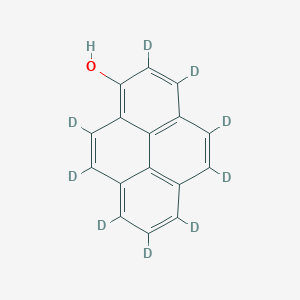
1-Hydroxypyrene-d9
概要
説明
1-Hydroxypyrene-d9 is found in human urine after exposure to coal tar and a coal-derived product . It is a fluorescent tracer compound employed in scientific research . Derived from pyrene, it serves as a biological marker for identifying pyrene-containing molecules within biological systems .
Synthesis Analysis
1-Hydroxypyrene is a metabolite of pyrene, which commonly occurs and is abundant in most PAH mixtures . Urinary 1-Hydroxypyrene has been suggested as a sensitive biomarker to estimate external exposure to total absorbed dose of PAHs in different working environments . The complete separation and detection of urinary 1-hydroxypyrene was performed using a high-performance liquid-chromatography fluorescence detection system .
Molecular Structure Analysis
The molecular formula of 1-Hydroxypyrene-d9 is C16HD9O . Its molecular weight is 227.31 . The structure of 1-Hydroxypyrene-d9 is similar to that of 1-Hydroxypyrene, with the difference being the presence of deuterium atoms .
Chemical Reactions Analysis
1-Hydroxypyrene is a primary metabolite of pyrene in PAHs . It is used as a biological marker of environmental and professional PAHs exposure . The trimethylsilyl extract of 1-Hydroxypyrene was analyzed by capillary gas chromatography with mass-selective detection .
Physical And Chemical Properties Analysis
1-Hydroxypyrene-d9 is a white crystalline solid . It has a molecular weight of 227.31 . The molecular formula is C16HD9O .
科学的研究の応用
Biomonitoring of Environmental Pollutants
1-Hydroxypyrene (1-OHP) is a major biomarker of exposure to polycyclic aromatic hydrocarbons (PAHs), which are significant environmental pollutants . Urinary concentrations of 1-hydroxypyrene metabolites have been used to monitor these chemicals’ exposure in humans .
Health Risk Assessment
The presence of 1-hydroxypyrene in urine can be used to assess the health risks associated with exposure to PAHs . For instance, a study found a direct relationship between the amount of body composition (body fat, visceral fat), BMI, age, and the urinary concentrations of 1-hydroxypyrene metabolites .
Exposure Assessment in Occupational Settings
In occupational settings, especially those involving the incomplete combustion of organic compounds, 1-hydroxypyrene can be used to assess workers’ exposure to PAHs .
Association with Oxidative Stress and Inflammatory Biomarkers
Research has shown that urinary 1-hydroxypyrene is associated with oxidative stress and inflammatory biomarkers in acute myocardial infarction . This suggests that 1-hydroxypyrene could be used as a biomarker for cardiovascular diseases.
Development of Analytical Methods
Over the past two decades, a significant amount of research has been conducted to develop methods to precisely and accurately analyze urinary PAH metabolites or 1-hydroxypyrene . These methods employ conventional liquid chromatography or gas chromatography with different derivations or sample pretreatment .
Comparative Studies
The amount of 1-hydroxypyrene in urine can be used in comparative studies to understand the exposure of different populations to PAHs . For example, a study found that the amount of 1-hydroxypyrene in healthy Iranian adults was higher than in similar studies in other countries .
作用機序
Target of Action
1-Hydroxypyrene-d9 is a deuterium-labeled derivative of 1-Hydroxypyrene . The primary targets of 1-Hydroxypyrene-d9 are the same as those of 1-Hydroxypyrene, which is a biomarker of exposure to polycyclic aromatic hydrocarbons (PAHs) . PAHs are a group of chemicals that occur naturally in coal, crude oil, and gasoline; they are also in products made from these materials, such as coal-tar pitch, creosote, and asphalt .
Mode of Action
1-Hydroxypyrene-d9 interacts with its targets in the same way as 1-Hydroxypyrene does. It is used as a biomarker to indicate the level of exposure to PAHs . When an individual is exposed to PAHs, 1-Hydroxypyrene can be detected in urine samples . This indicates that the compound has interacted with its targets, leading to changes that result in its presence in urine .
Biochemical Pathways
The biochemical pathways affected by 1-Hydroxypyrene-d9 are those involved in the metabolism of PAHs . When PAHs enter the body, they are metabolized by enzymes into metabolites like 1-Hydroxypyrene . These metabolites can then be excreted in urine . Therefore, the presence of 1-Hydroxypyrene-d9 in urine indicates that the PAH metabolic pathway has been activated .
Pharmacokinetics
As a deuterium-labeled derivative of 1-hydroxypyrene, it is expected to have similar adme (absorption, distribution, metabolism, and excretion) properties . After exposure to PAHs, 1-Hydroxypyrene is metabolized and then excreted in urine . The presence of 1-Hydroxypyrene-d9 in urine can therefore provide information about the bioavailability of PAHs .
Result of Action
The presence of 1-Hydroxypyrene-d9 in urine is a result of the body’s exposure to PAHs . It serves as a biomarker, indicating that PAHs have been absorbed, distributed, metabolized, and excreted by the body . This can provide valuable information about the level of exposure to PAHs and the potential health risks associated with such exposure .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2,3,4,5,6,7,8,9,10-nonadeuteriopyren-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O/c17-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9,17H/i1D,2D,3D,4D,5D,6D,7D,8D,9D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJNHUAPTJVVNQ-LOIXRAQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C2=C3C(=C1[2H])C(=C(C4=C(C(=C(C(=C43)C(=C2[2H])[2H])[2H])[2H])O)[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90514409 | |
| Record name | (~2~H_9_)Pyren-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90514409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hydroxypyrene-d9 | |
CAS RN |
132603-37-3 | |
| Record name | (~2~H_9_)Pyren-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90514409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 1-Hydroxypyrene-d9 used in research related to Polycyclic Aromatic Hydrocarbons (PAHs)?
A1: 1-Hydroxypyrene-d9 is a deuterated form of 1-Hydroxypyrene, a well-established biomarker for PAH exposure. The deuterium labeling makes it ideal for use as an internal standard in analytical techniques like chromatography-mass spectrometry. [] This allows researchers to accurately quantify the levels of 1-Hydroxypyrene in biological samples like urine, providing insights into the extent of an individual's exposure to PAHs. []
Q2: Can you elaborate on the analytical method mentioned in the paper and its relevance to 1-Hydroxypyrene-d9?
A2: The paper focuses on using Chromatography–Mass Spectrometry to determine 1-Hydroxypyrene levels in urine. [] Here, 1-Hydroxypyrene-d9 is likely added to the urine sample before analysis. Because it possesses a similar chemical structure and behavior to 1-Hydroxypyrene during the analysis but with a different mass due to deuterium, it serves as a reference point. By comparing the signal intensities of 1-Hydroxypyrene and 1-Hydroxypyrene-d9, researchers can accurately calculate the concentration of 1-Hydroxypyrene in the sample, ensuring reliable and precise measurements of PAH exposure. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3E,5E,7R,8S,9S,11E,13E,15S,16R)-16-[(E,2S,3R,4S,8S,9R)-3,9-dihydroxy-4,8,10-trimethyl-5-oxoundec-6-en-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B16516.png)

![(E)-4-[2-hydroxy-2-[3-hydroxy-4-[(4E,6E,12E,14Z)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B16519.png)
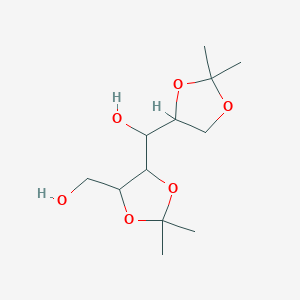

![Methyl 4-[4-benzyl-N-(2-methoxycarbonylethyl)]aminobutyrate](/img/structure/B16531.png)
